molecular formula C5H8N2O2 B14646028 3-(Hydroxyimino)piperidin-2-one CAS No. 53001-87-9

3-(Hydroxyimino)piperidin-2-one

Cat. No.: B14646028
CAS No.: 53001-87-9
M. Wt: 128.13 g/mol
InChI Key: GUIFPSKFOIESRR-UHFFFAOYSA-N
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Description

3-(Hydroxyimino)piperidin-2-one is a six-membered lactam derivative featuring a hydroxyimino (N-OH) substituent at the 3-position of the piperidin-2-one ring.

The hydroxyimino group enhances hydrogen-bonding capacity and may serve as a pharmacophore in medicinal chemistry. For example, derivatives of this compound are identified as impurities in Risperidone synthesis, highlighting its relevance in pharmaceutical quality control .

Properties

CAS No.

53001-87-9

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

3-hydroxyiminopiperidin-2-one

InChI

InChI=1S/C5H8N2O2/c8-5-4(7-9)2-1-3-6-5/h9H,1-3H2,(H,6,8)

InChI Key

GUIFPSKFOIESRR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NO)C(=O)NC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxyimino)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine derivatives with hydroxylamine under controlled conditions to introduce the hydroxyimino group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 3-(Hydroxyimino)piperidin-2-one may involve continuous flow reactions to ensure high yield and purity. The use of catalysts such as palladium or rhodium can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxyimino)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the ketone group can yield corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyimino group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitroso derivatives, alcohols, and substituted piperidines .

Scientific Research Applications

3-(Hydroxyimino)piperidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Hydroxyimino)piperidin-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-Hydroxypiperidin-2-one
  • Structure : Features a hydroxyl (-OH) group at position 3.
  • Molecular Formula: C₅H₉NO₂ (CAS: 19365-08-3) .
  • Key Differences: The hydroxyl group lacks the imine (C=N) bond present in the hydroxyimino derivative. This reduces its ability to form oximes or participate in nucleophilic reactions.
  • Applications: Serves as a precursor for bioactive molecules but lacks the redox activity associated with hydroxyimino groups.
4-(Hydroxyimino)piperidin-2-one
  • Structure: Hydroxyimino group at position 4 (positional isomer).
  • CAS : EN300-6490840 .
(E)-3-Benzylidenepiperidin-2-one (Pi1)
  • Structure : Benzylidene substituent at position 3.
  • Key Differences: The benzylidene group introduces aromaticity and lipophilicity, enhancing antifungal activity against Colletotrichum orbiculare.
  • Research Findings : Exhibits EC₅₀ values of 5.8 μg/mL, superior to methyl-substituted analogs .

Substituent and Pharmacological Comparisons

3-Amino-3-methylpiperidin-2-one
  • Structure: Amino (-NH₂) and methyl (-CH₃) groups at position 3.
  • CAS : 64298-90-4 .
  • Key Differences: The amino group increases basicity, while the methyl group enhances lipophilicity. Safety data indicate acute toxicity (oral LD₅₀: 300 mg/kg in rats), necessitating careful handling .
3-Hydroxy-1-methyl-2-piperidinone
  • Structure : Hydroxyl (-OH) and methyl (-CH₃) groups at positions 3 and 1, respectively.
  • CAS : SCHEMBL10598894 .
  • Key Differences : Methylation at position 1 sterically hinders interactions, reducing metabolic susceptibility compared to unsubstituted derivatives.

Structural Analogues in Drug Development

  • Risperidone Impurity Derivatives: Structure: Hydroxyimino group attached to a piperidine ring in a complex pharmacophore.

Key Data Table: Comparative Analysis

Compound Name Molecular Formula CAS Number Functional Group Key Properties/Applications Reference
3-(Hydroxyimino)piperidin-2-one C₅H₈N₂O₂ Not explicitly listed Hydroxyimino (N-OH) Pharmaceutical intermediate; redox activity
3-Hydroxypiperidin-2-one C₅H₉NO₂ 19365-08-3 Hydroxyl (-OH) Precursor for bioactive molecules
(E)-3-Benzylidenepiperidin-2-one C₁₂H₁₃NO Not provided Benzylidene Antifungal agent (EC₅₀: 5.8 μg/mL)
4-(Hydroxyimino)piperidin-2-one C₅H₈N₂O₂ EN300-6490840 Hydroxyimino Positional isomer; unknown bioactivity
3-Amino-3-methylpiperidin-2-one C₆H₁₂N₂O 64298-90-4 Amino (-NH₂), methyl Acute toxicity (LD₅₀: 300 mg/kg)

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